

# An In-depth Technical Guide to 2-(3-Aminophenyl)-4-methylpyridine

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)-4-methylpyridine

Cat. No.: B8352104

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## Abstract

This technical guide provides a comprehensive overview of **2-(3-Aminophenyl)-4-methylpyridine**, a pyridine derivative of significant interest in medicinal chemistry and materials science. This document details the molecular characteristics, a robust synthesis protocol based on modern cross-coupling methodologies, and potential applications for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues and established chemical principles to provide a reliable and scientifically grounded resource.

## Molecular Identity and Physicochemical Properties

**2-(3-Aminophenyl)-4-methylpyridine** is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3-aminophenyl group at the 2-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are valuable in the design of novel chemical entities.

## Molecular Formula and Weight

The chemical structure of **2-(3-Aminophenyl)-4-methylpyridine** consists of a pyridine core, a methyl substituent, and an aminophenyl substituent. Based on its constituent atoms, the molecular characteristics are determined as follows:

- Molecular Formula: C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>
- Molecular Weight: 184.24 g/mol

## Structural Representation

Caption: 2D structure of **2-(3-Aminophenyl)-4-methylpyridine**.

## Physicochemical Data Summary

While specific experimental data for this compound is scarce, estimations based on its structure and analogous compounds suggest the following properties:

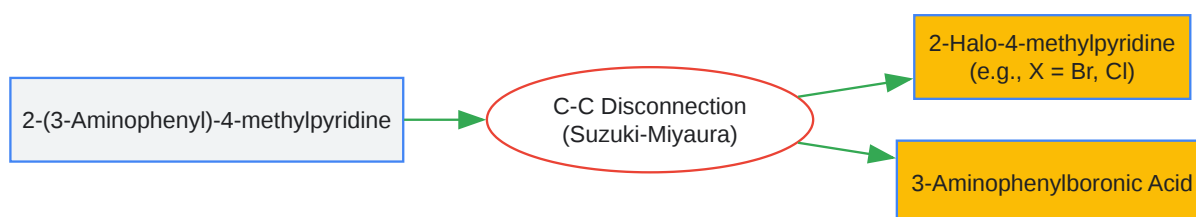
Property	Predicted Value	Notes
Physical State	Solid (crystalline)	Based on similar aminophenylpyridines.
pKa	~4-5	Estimated for the pyridine nitrogen.
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols.	Common for pyridine derivatives.
Melting Point	Not available	Expected to be a solid at room temperature.

## Synthesis Protocol: A Modern Approach

The synthesis of 2-arylpyridines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[1][2]</sup> This method offers high yields and functional group tolerance, making it ideal for the synthesis of **2-(3-Aminophenyl)-4-methylpyridine**.

## Retrosynthetic Analysis

The target molecule can be disconnected at the C-C bond between the pyridine and phenyl rings, suggesting two primary starting materials: a 2-substituted-4-methylpyridine and a 3-aminophenylboronic acid derivative.



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Caption: Retrosynthetic pathway for **2-(3-Aminophenyl)-4-methylpyridine**.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of 2-arylpyridines.[3]

Materials:

- 2-Bromo-4-methylpyridine
- 3-Aminophenylboronic acid
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,2-dimethoxyethane (DME), Toluene, or Dioxane)
- Water (degassed)
- Ethyl acetate (for extraction)
- Brine

- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask, add 2-bromo-4-methylpyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent (e.g., DME/water mixture, 4:1 v/v) to the flask via syringe.
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure **2-(3-Aminophenyl)-4-methylpyridine**.

## Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the connectivity of the atoms and the presence of the different functional groups.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine and the aromatic C-H and C=N/C=C bonds.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

## Applications in Research and Drug Development

The aminophenylpyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets.[4][5]

### Kinase Inhibition

Many kinase inhibitors incorporate a hinge-binding motif that interacts with the ATP-binding site of the enzyme. The pyridine nitrogen and the exocyclic amino group of **2-(3-Aminophenyl)-4-methylpyridine** can act as hydrogen bond donors and acceptors, mimicking the adenine core of ATP. This makes the compound a valuable scaffold for the development of novel kinase inhibitors for oncology and inflammatory diseases.

### Central Nervous System (CNS) Active Agents

The pyridine ring is a common feature in drugs targeting the CNS.[6] The ability of the nitrogen to modulate the physicochemical properties of a molecule, such as its basicity and polarity, is crucial for blood-brain barrier penetration.

### Material Science

Pyridine derivatives are also explored in material science for their electronic properties and ability to coordinate with metals, making them useful in the development of organic light-emitting diodes (OLEDs) and other functional materials.

### Safety and Handling

While specific toxicity data for **2-(3-Aminophenyl)-4-methylpyridine** is not available, it should be handled with the care appropriate for a novel chemical entity. Based on analogous compounds like 2-amino-4-methylpyridine, the following precautions should be taken:[7]

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place away from oxidizing agents.

## Conclusion

**2-(3-Aminophenyl)-4-methylpyridine** represents a valuable building block for the development of new pharmaceuticals and functional materials. The synthetic route outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling, provides a reliable method for its preparation. The structural motifs present in this molecule suggest significant potential, particularly in the field of kinase inhibition. Further research into the biological activities and material properties of this compound is warranted.

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